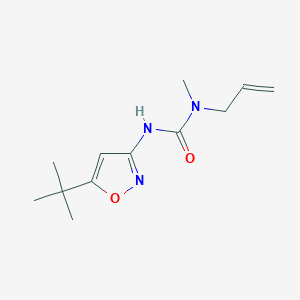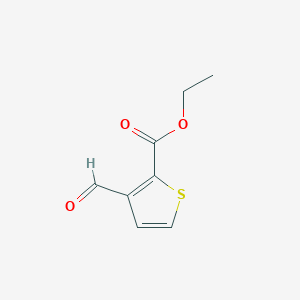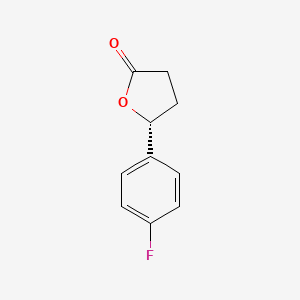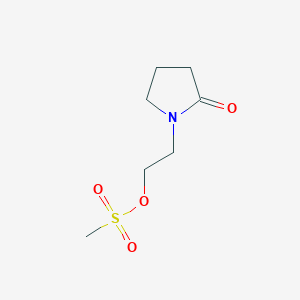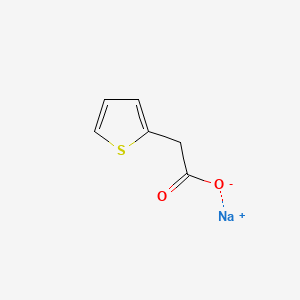![molecular formula C18H17ClN4O B8674129 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8674129.png)
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a chloropyrazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
The synthesis of 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chloropyrazine moiety: This step involves the nucleophilic substitution reaction where the piperidine ring reacts with 3-chloropyrazine in the presence of a suitable base.
Formation of the quinoline core: The final step involves the cyclization of the intermediate product to form the quinoline ring, often under high-temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
科学研究应用
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline can be compared with other similar compounds, such as:
2-(4-((3-Bromopyrazin-2-yl)oxy)piperidin-1-yl)quinoline: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
2-(4-((3-Fluoropyrazin-2-yl)oxy)piperidin-1-yl)quinoline: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C18H17ClN4O |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline |
InChI |
InChI=1S/C18H17ClN4O/c19-17-18(21-10-9-20-17)24-14-7-11-23(12-8-14)16-6-5-13-3-1-2-4-15(13)22-16/h1-6,9-10,14H,7-8,11-12H2 |
InChI 键 |
WELZIMFIPPRXCM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1OC2=NC=CN=C2Cl)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

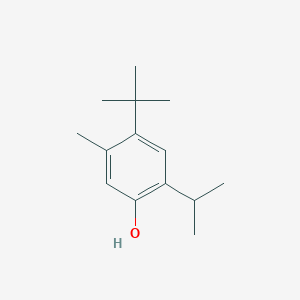
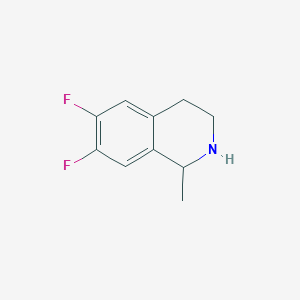
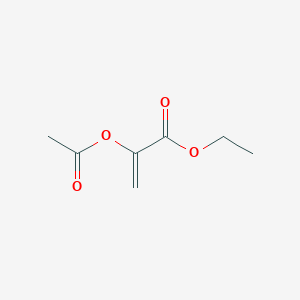
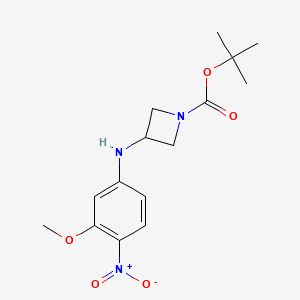
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)
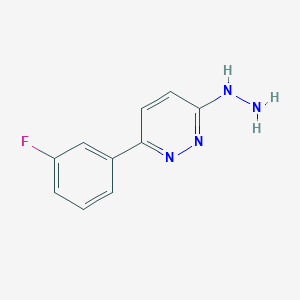
![1-[Chloro(hydroxyimino)methyl]-4-trifluoromethylbenzene](/img/structure/B8674089.png)

